1-(2-(Methoxymethoxy)phenyl)ethanone
Overview
Description
1-(2-(Methoxymethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research. The compound is known for its unique structure, which includes a methoxymethoxy group attached to a phenyl ring, making it an interesting subject for study in organic chemistry.
Preparation Methods
The synthesis of 1-(2-(Methoxymethoxy)phenyl)ethanone can be achieved through several routes. One common method involves the reaction of 2-hydroxyacetophenone with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-(Methoxymethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(2-(Methoxymethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various synthetic pathways.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in drug discovery and development.
Medicine: Research into the pharmacological properties of this compound has shown potential for therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methoxymethoxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2-(Methoxymethoxy)phenyl)ethanone can be compared with other similar compounds, such as:
1-(2-(Methoxymethyl)phenyl)ethanone: This compound has a methoxymethyl group instead of a methoxymethoxy group, leading to differences in reactivity and applications.
1-(2-Hydroxyphenyl)ethanone:
1-(2-Methoxyphenyl)ethanone: The methoxy group in this compound provides distinct reactivity compared to the methoxymethoxy group in this compound.
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Properties
IUPAC Name |
1-[2-(methoxymethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMKXDYEKNHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437453 | |
Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-18-0 | |
Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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